

# Spectroscopic Data of 2-Phenylpyrrolidine: A Technical Guide

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## Compound of Interest

Compound Name: **2-Phenylpyrrolidine**

Cat. No.: **B085683**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-phenylpyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is crucial for the identification, characterization, and quality control of **2-phenylpyrrolidine** in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-phenylpyrrolidine**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Phenylpyrrolidine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.35 - 7.15	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.12	t	1H	CH (pyrrolidine ring)
3.30 - 3.20	m	1H	CH <sub>2</sub> (pyrrolidine ring)
3.05 - 2.95	m	1H	CH <sub>2</sub> (pyrrolidine ring)
2.20 - 2.05	m	1H	CH <sub>2</sub> (pyrrolidine ring)
2.00 - 1.85	m	1H	CH <sub>2</sub> (pyrrolidine ring)
1.80 - 1.65	m	2H	CH <sub>2</sub> (pyrrolidine ring)
1.75	br s	1H	NH

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Phenylpyrrolidine**

Chemical Shift ( $\delta$ ) ppm	Assignment
145.2	Aromatic C (quaternary)
128.5	Aromatic CH
126.8	Aromatic CH
126.0	Aromatic CH
62.5	CH (pyrrolidine ring)
47.2	CH <sub>2</sub> (pyrrolidine ring)
35.8	CH <sub>2</sub> (pyrrolidine ring)
25.9	CH <sub>2</sub> (pyrrolidine ring)

## Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A solution of **2-phenylpyrrolidine** (5-10 mg) is prepared in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).

**Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

**$^1\text{H}$  NMR Acquisition Parameters:**

- Pulse Angle: 30-45°
- Spectral Width: 12-16 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

**$^{13}\text{C}$  NMR Acquisition Parameters:**

- Pulse Program: Proton-decoupled
- Pulse Angle: 30-45°
- Spectral Width: 200-220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (depending on sample concentration)

**Data Processing:** The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.

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Workflow for NMR Spectroscopic Analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-phenylpyrrolidine** exhibits characteristic absorption bands.

Table 3: IR Spectroscopic Data for **2-Phenylpyrrolidine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (secondary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Strong	Aliphatic C-H stretch
1600 - 1450	Medium	C=C stretch (aromatic ring)
1335 - 1250	Strong	C-N stretch (aromatic amine)
910 - 665	Strong, Broad	N-H wag (secondary amine)

## Experimental Protocol: IR Spectroscopy (ATR)

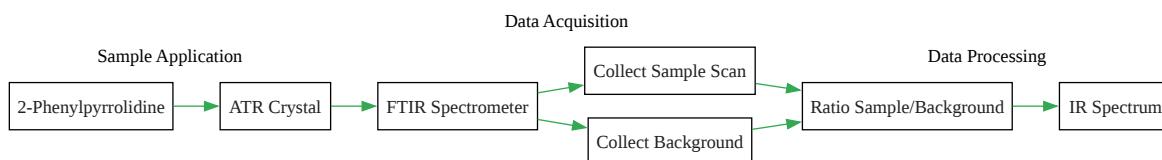
Sample Preparation: A small amount of neat **2-phenylpyrrolidine** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample is applied to the crystal, and the sample spectrum is recorded.
- The final spectrum is typically an average of 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

**Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.



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Workflow for ATR-FTIR Spectroscopic Analysis.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Phenylpyrrolidine**

m/z	Relative Intensity (%)	Assignment
147	40	$[M]^+$ (Molecular Ion)
146	100	$[M-H]^+$
118	25	$[M-C_2H_5]^+$
91	30	$[C_7H_7]^+$ (Tropylium ion)
77	15	$[C_6H_5]^+$ (Phenyl ion)
70	85	$[C_4H_8N]^+$ (Pyrrolidinyl fragment)

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **2-phenylpyrrolidine** is prepared in a volatile organic solvent (e.g., dichloromethane, methanol) at a concentration of approximately 10-100  $\mu$ g/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

### GC Conditions:

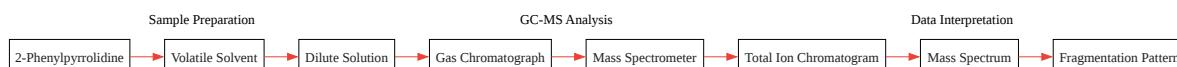
- Column: A non-polar capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C
- Oven Program: Start at a suitable temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Helium at a constant flow rate.

### MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

- Scan Speed: 2-3 scans/second.

**Data Analysis:** The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **2-phenylpyrrolidine**. The mass spectrum of this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.



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#### Workflow for GC-MS Analysis.

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